 
                        2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 144.21 g/mol. It is characterized by its branched chain structure, which includes a carboxylic acid functional group. The compound is also known by its CAS number, 56640-31-4, and is recognized for its potential applications in various fields, including chemical synthesis and pharmaceuticals .
While isovaleric acid itself might not have a well-defined mechanism of action, it plays a role in the metabolism of branched-chain amino acids (BCAAs) like leucine. Isovaleric acidemia is a metabolic disorder where the body cannot properly break down leucine, leading to elevated levels of isovaleric acid in the blood and urine [2].
Isovaleric acid is a skin irritant and can cause serious eye damage [1]. It can also be harmful if swallowed.
-Ethyl-4-methylpentanoic acid, also known as isohexanoic acid, is a branched-chain carboxylic acid. Its synthesis has been reported in various scientific studies using different methods, such as:
These studies often involve detailed characterization of the synthesized acid using techniques like:
Research suggests potential applications of 2-ethyl-4-methylpentanoic acid in various scientific fields, including:
These reactions are significant for synthesizing derivatives that may have enhanced properties or functionalities .
Several methods are reported for synthesizing 2-Ethyl-4-methylpentanoic acid:
These methods vary in yield and complexity, making it essential to select the most efficient route based on available resources and desired purity .
2-Ethyl-4-methylpentanoic acid has several notable applications:
These applications highlight its versatility within industrial and research settings .
Several compounds share structural similarities with 2-Ethyl-4-methylpentanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features | 
|---|---|---|
| 2-Ethyl-4-methylhexanoic acid | Longer carbon chain; potential different reactivity | |
| 3-Methylpentanoic acid | Simpler structure; fewer branching points | |
| 3-Ethyl-3-hydroxybutanoic acid | Contains a hydroxyl group; different functional properties | 
These compounds exhibit unique characteristics that differentiate them from 2-Ethyl-4-methylpentanoic acid, such as variations in chain length and functional groups, which can significantly influence their chemical behavior and applications .
2-Ethyl-4-methylpentanoic acid exists as a liquid at room temperature [1] [2] [3]. The compound appears as a yellow to colorless oil with a characteristic organic acid odor [4]. The liquid state is consistent with the branched carboxylic acid structure, which prevents efficient crystalline packing that would favor a solid state at ambient conditions. The compound maintains its liquid form across a wide temperature range, making it suitable for various applications requiring fluid handling properties.
The melting point of 2-Ethyl-4-methylpentanoic acid is reported as not available or not applicable in most sources [5] [6] [1], indicating that the compound does not exhibit a distinct melting point under standard conditions, consistent with its liquid state at room temperature.
The boiling point is well-documented as 230.6±8.0°C at 760 mmHg [5] [6] [1]. Alternative sources report a boiling point range of 218-220°C at 760 Torr [4]. The relatively high boiling point is attributed to the presence of hydrogen bonding between carboxylic acid groups, which requires additional energy to overcome intermolecular forces during vaporization. The branched structure of the molecule also contributes to the elevated boiling point compared to linear carboxylic acids of similar molecular weight.
The density of 2-Ethyl-4-methylpentanoic acid is consistently reported as 0.9±0.1 g/cm³ at room temperature [5] [6] [1]. This value is typical for branched aliphatic carboxylic acids and falls within the expected range for organic compounds of similar molecular weight and structure. The density value indicates that the compound is less dense than water, which is consistent with its predominantly hydrocarbon character despite the presence of the polar carboxylic acid functional group.
The solubility characteristics of 2-Ethyl-4-methylpentanoic acid reflect its dual nature as both a polar carboxylic acid and a predominantly nonpolar hydrocarbon structure. The compound exhibits limited solubility in water due to its hydrophobic alkyl chains [7] [8]. The branched structure with ethyl and methyl substituents creates a significant hydrophobic region that outweighs the hydrophilic contribution of the carboxylic acid group.
| Solvent | Solubility | Comments | 
|---|---|---|
| Water | Limited/Insoluble | Due to hydrophobic alkyl chains | 
| Organic solvents | Highly soluble | Due to organic nature | 
| Alcohols | Soluble | Compatible with polar organic solvents | 
| Ethers | Soluble | Compatible with organic solvents | 
| Chloroform | Slightly soluble | As reported in literature | 
| Ethanol | Slightly soluble | As reported in literature | 
The compound shows high solubility in organic solvents [7], making it suitable for use in organic synthesis and industrial applications where organic media are preferred. The solubility in alcohols and ethers is moderate, reflecting the compound's intermediate polarity.
The infrared spectrum of 2-Ethyl-4-methylpentanoic acid exhibits characteristic absorption bands typical of carboxylic acids [9] [10] [11]. The most diagnostic features include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Comments | 
|---|---|---|---|
| O-H stretch (carboxylic acid) | 3500-2500 (broad) | Strong, very broad | Characteristic broad envelope due to H-bonding | 
| C-H stretch (alkyl) | 3000-2850 | Medium to strong | Overlaps with O-H stretch | 
| C=O stretch (carboxylic acid) | 1730-1700 | Strong, sharp | Characteristic of carboxylic acid | 
| C-O stretch (carboxylic acid) | 1320-1210 | Strong | C-O single bond stretch | 
| O-H bend (carboxylic acid) | 960-900 | Medium | Out-of-plane bending | 
| C-H bend (methyl) | 1450 and 1375 | Medium | Characteristic of methyl groups | 
| C-H bend (methylene) | 1465 | Medium | Characteristic of CH₂ groups | 
The broad O-H stretch from 3500-2500 cm⁻¹ is particularly diagnostic, resulting from extensive hydrogen bonding between carboxylic acid molecules [9] [10]. The C=O stretch appears as a sharp, strong peak between 1730-1700 cm⁻¹, characteristic of saturated carboxylic acids [10].
The proton NMR spectrum of 2-Ethyl-4-methylpentanoic acid would exhibit the following characteristic signals:
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Integration | Comments | 
|---|---|---|---|---|
| COOH (carboxylic acid) | 9-13 | Broad singlet | 1H | Exchangeable, H-bonded | 
| CH₃ (ethyl group) | 1.0-1.3 | Triplet | 3H | Coupled to adjacent CH₂ | 
| CH₂ (ethyl group) | 2.0-2.5 | Quartet | 2H | Coupled to adjacent CH₃ | 
| CH₂ (between C-2 and C-4) | 1.3-1.8 | Multiplet | 2H | Complex coupling pattern | 
| CH (C-4) | 1.5-2.0 | Multiplet | 1H | Coupled to adjacent CH₃ groups | 
| CH₃ (on C-4) | 0.9-1.1 | Doublet | 3H | Coupled to adjacent CH | 
| CH₃ (on C-4) | 0.9-1.1 | Doublet | 3H | Coupled to adjacent CH | 
The carboxylic acid proton appears as a broad singlet between 9-13 ppm due to hydrogen bonding and rapid exchange [12]. The ethyl group protons show typical ethyl pattern with a triplet for the methyl group and a quartet for the methylene group [12].
The carbon-13 NMR spectrum would display the following signals:
| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity | Comments | 
|---|---|---|---|
| C=O (carboxylic acid) | 170-180 | Quaternary | Characteristic of carboxylic acid carbonyl | 
| C-2 (quaternary) | 45-55 | Quaternary | Branched carbon with ethyl group | 
| C-4 (tertiary) | 25-35 | Tertiary | Branched carbon with two methyl groups | 
| C-1 (primary) | 10-20 | Primary | Ethyl group methylene | 
| C-3 (secondary) | 25-35 | Secondary | Methylene between C-2 and C-4 | 
| C-5 (primary) | 20-30 | Primary | Methyl groups on C-4 | 
| C-6 (primary) | 10-20 | Primary | Methyl groups on C-4 | 
| C-7 (primary) | 10-20 | Primary | Methyl on ethyl group | 
The carbonyl carbon appears in the characteristic region for carboxylic acids (170-180 ppm) [13] [12]. The quaternary and tertiary carbons appear upfield, while the primary carbons (methyl groups) appear in the aliphatic region (10-30 ppm) [12].
The mass spectrum of 2-Ethyl-4-methylpentanoic acid exhibits fragmentation patterns typical of branched carboxylic acids [14] [15]:
| Fragment | m/z | Relative Intensity | Comments | 
|---|---|---|---|
| Molecular ion [M]+ | 144 | Weak | Molecular ion peak, often weak in aliphatic acids | 
| Loss of OH radical [M-17]+ | 127 | Medium | Common fragmentation in carboxylic acids | 
| Loss of COOH [M-45]+ | 99 | Strong | Loss of carboxyl group, diagnostic for acids | 
| Loss of ethyl group [M-29]+ | 115 | Medium | Loss of ethyl substituent | 
| Loss of methyl group [M-15]+ | 129 | Medium | Loss of methyl substituent | 
| McLafferty rearrangement | 60 | Medium | Rearrangement with γ-hydrogen transfer | 
| α-cleavage at C-2 | 116 | Medium | Cleavage adjacent to carboxyl group | 
| β-cleavage | 85 | Medium | Cleavage two bonds away from functional group | 
| Loss of CO₂ [M-44]+ | 100 | Weak | Decarboxylation fragmentation | 
| Base peak fragment | 57 | Strong | Likely most abundant fragment | 
The molecular ion peak at m/z 144 is typically weak due to the instability of the radical cation [14]. The loss of the carboxyl group (m/z 99) is particularly diagnostic for carboxylic acids [14]. The McLafferty rearrangement produces a characteristic fragment at m/z 60, typical of carboxylic acids with γ-hydrogen atoms available for rearrangement [14].
Comprehensive thermodynamic data for 2-Ethyl-4-methylpentanoic acid are not available in the current literature. The following properties would be valuable for industrial applications but require experimental determination:
| Property | Value | Units | Comments | 
|---|---|---|---|
| Standard enthalpy of formation (ΔfH°) | Not available | kJ/mol | Experimental data not found in literature | 
| Standard entropy (S°) | Not available | J/(mol·K) | Experimental data not found in literature | 
| Heat capacity (Cp) | Not available | J/(mol·K) | Experimental data not found in literature | 
| Enthalpy of vaporization (ΔvapH) | Not available | kJ/mol | Experimental data not found in literature | 
| Enthalpy of fusion (ΔfusH) | Not available | kJ/mol | Experimental data not found in literature | 
| Critical temperature (Tc) | Not available | K | Experimental data not found in literature | 
| Critical pressure (Pc) | Not available | kPa | Experimental data not found in literature | 
| Gibbs free energy of formation (ΔfG°) | Not available | kJ/mol | Experimental data not found in literature | 
The lack of comprehensive thermodynamic data represents a significant gap in the characterization of this compound and suggests the need for systematic experimental studies to determine these fundamental properties.
Collision cross section (CCS) values for 2-Ethyl-4-methylpentanoic acid have been predicted using computational methods and are valuable for ion mobility spectrometry applications [6] [16]:
| Adduct | m/z | Predicted CCS (Ų) | 
|---|---|---|
| [M+H]+ | 145.12232 | 134.0 | 
| [M+Na]+ | 167.10426 | 139.7 | 
| [M-H]- | 143.10776 | 132.8 | 
| [M+NH₄]+ | 162.14886 | 154.8 | 
| [M+K]+ | 183.07820 | 139.7 | 
| [M+H-H₂O]+ | 127.11230 | 129.7 | 
| [M+HCOO]- | 189.11324 | 153.4 | 
| [M+CH₃COO]- | 203.12889 | 176.2 | 
| [M+Na-2H]- | 165.08971 | 135.8 | 
| [M]+ | 144.11449 | 134.4 | 
| [M]- | 144.11559 | 134.4 | 
These predicted CCS values are essential for compound identification in ion mobility spectrometry-mass spectrometry (IMS-MS) applications [6] [16]. The values range from 129.7 to 176.2 Ų, with the acetate adduct showing the largest cross section due to the additional acetate group. The protonated molecule [M+H]+ shows a CCS of 134.0 Ų, which is typical for molecules of this size and structure [6].
Corrosive;Irritant